Allyl ethyl sulfide

概要

説明

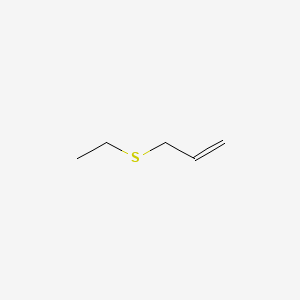

Allyl ethyl sulfide: is an organosulfur compound with the molecular formula C5H10S . It is characterized by the presence of an allyl group (CH2=CH-CH2-) and an ethyl group (C2H5-) bonded to a sulfur atom. This compound is known for its distinctive garlic-like odor and is found naturally in garlic and other Allium species. It is used in various applications due to its chemical properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions:

S-Allylation of Thiols: One common method for synthesizing allyl ethyl sulfide involves the S-allylation of thiols. This reaction typically uses allyl halides (such as allyl bromide) and ethyl thiol in the presence of a base like sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

One-Pot Synthesis from Sulfinate Esters and Allylsilanes: Another efficient method involves the S-allylation of sulfinate esters followed by reduction with sodium borohydride.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the S-allylation of thiols due to its cost-effectiveness and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Ozonolysis Reactions

Ozonolysis of AES proceeds via cycloaddition with ozone (O₃), forming primary ozonides. Experimental studies using FTIR spectroscopy and computational methods reveal two competing pathways :

-

Cyclization pathway : Formation of a primary ozonide through a barrier of −3.7 ± 0.1 kcal/mol.

-

Sulfur-attack pathway : Direct reaction with the sulfur atom, exhibiting a slightly lower barrier (−5.1 ± 0.1 kcal/mol).

Rate Coefficients for O₃ Reactions

| Scavenger/Condition | Rate Coefficient (10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| No scavenger | 5.76 ± 1.80 |

| Methylcyclohexane | 4.78 ± 1.38 |

| Carbon monoxide | 3.50 ± 0.27 |

The presence of OH scavengers like CO reduces secondary radical reactions, making the CO-scavenged value (k = 3.50 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) the most representative of the intrinsic O₃ reaction rate .

Biocatalytic -Sigmatropic Rearrangement

AES can participate in enzyme-catalyzed reactions. Myoglobin variants (e.g., Mb(L29S,H64V,V68F)) promote -sigmatropic rearrangements with diazo compounds :

-

Nucleophilic attack : AES reacts with a carbenoid intermediate to form a sulfonium ylide.

-

Rearrangement : The ylide undergoes sigmatropic shift, yielding allylic sulfides.

| Substrate Type | Conversion Yield | Example Product |

|---|---|---|

| Benzyl-substituted | 78–93% | 20, 21 |

| Alkyl-substituted | 35–86% | 22, 24 |

This method is scalable, with isolated yields up to 84% under optimized conditions .

Thermochemical Data

Key thermodynamic parameters for AES-related reactions include :

-

Proton affinity : 1563 ± 17 kJ/mol (gas phase).

-

Density : 0.868 g/mL.

-

Boiling point : 116°C.

Comparative Reactivity with Allyl Methyl Sulfide (AMS)

| Reaction Parameter | AES Value | AMS Value |

|---|---|---|

| O₃ rate coefficient (CO) | 3.50 × 10⁻¹⁸ | 2.63 × 10⁻¹⁸ |

| Boiling point | 116°C | 92°C |

The ethyl group in AES slightly enhances stability, reducing reactivity toward O₃ compared to AMS .

科学的研究の応用

Medicinal Applications

Allyl ethyl sulfide has been investigated for its potential therapeutic effects, particularly in relation to its antioxidant and anti-inflammatory properties.

Antioxidant Properties

Research indicates that sulfur compounds, including AES, exhibit significant antioxidant activity. This property is crucial in combating oxidative stress, which is linked to various chronic diseases such as diabetes and cardiovascular disorders. A study demonstrated that garlic-derived allyl sulfides, including AES, can enhance the activity of antioxidant enzymes in mouse models, suggesting a protective role against oxidative damage .

Anti-inflammatory Effects

AES has shown promise in reducing inflammation. In experimental models, it has been observed to inhibit pro-inflammatory cytokines and modulate immune responses. Such effects could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Agricultural Applications

This compound is also being explored for its applications in agriculture, particularly as a natural pesticide and insect repellent.

Insect Repellent

AES has demonstrated efficacy as a repellent against various blood-feeding ectoparasitic arthropods. Formulations containing AES have been developed to protect humans and animals from mosquito bites and other insect-related nuisances. A patent describes compositions incorporating allyl sulfides that can be applied topically or in environmental settings to deter insects effectively .

Plant Growth Promotion

Studies have suggested that allyl sulfides may promote plant growth and resilience against pests. The application of AES can enhance the natural defenses of plants, making them less susceptible to diseases and insect infestations.

Food Science Applications

In the food industry, this compound is recognized for its flavor-enhancing properties and potential health benefits.

Flavoring Agent

AES contributes to the characteristic flavor profile of garlic and other alliums. Its use as a flavoring agent can enhance the sensory qualities of various food products, making it a desirable additive in culinary applications.

Health Benefits in Diet

Consumption of foods containing allyl sulfides has been associated with numerous health benefits, including improved cardiovascular health and reduced cancer risk. Research suggests that these compounds may exert protective effects through mechanisms such as modulation of lipid metabolism and enhancement of detoxification processes in the liver .

Case Studies

Several case studies highlight the diverse applications of this compound:

作用機序

The biological activity of allyl ethyl sulfide is primarily attributed to its ability to interact with cellular thiol groups and enzymes. It can modify the activity of enzymes involved in oxidative stress responses and cellular metabolism. The compound’s antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

類似化合物との比較

Allyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.

Diallyl sulfide: Contains two allyl groups bonded to the sulfur atom.

Allyl propyl sulfide: Contains a propyl group instead of an ethyl group.

Uniqueness: Allyl ethyl sulfide is unique due to its specific combination of an allyl and an ethyl group, which imparts distinct chemical and biological properties. Its reactivity and biological activity make it a valuable compound in various fields of research and industry.

生物活性

Allyl ethyl sulfide (AES), a sulfur compound predominantly found in garlic (Allium sativum L.), has garnered attention in scientific research due to its potential therapeutic properties. This article delves into the biological activity of AES, examining its biochemical interactions, pharmacokinetics, and implications for health.

This compound is characterized by its volatile nature and susceptibility to degradation under unfavorable conditions such as high temperatures and exposure to light. The compound undergoes various biochemical transformations, including an SN2 reaction where nucleophiles can attack the electrophilic sulfonium ion, leading to the formation of secondary metabolites like 3-dithiin and E-ajoene.

| Property | Description |

|---|---|

| Molecular Formula | C5H10S |

| Molecular Weight | 102.20 g/mol |

| Boiling Point | 122 °C |

| Solubility | Soluble in organic solvents |

| Stability | Volatile and thermodynamically unstable |

Antioxidant and Antimicrobial Effects

Research indicates that AES exhibits significant antioxidant and antimicrobial activities. It has been shown to interact with various enzymes and proteins, contributing to the formation of organosulfur compounds that possess these beneficial properties. For instance, studies have demonstrated that AES can enhance the activity of antioxidant enzymes while inhibiting lipid peroxidation .

Chemopreventive Properties

AES has also been investigated for its chemopreventive effects. It modulates the activity of xenobiotic metabolizing enzymes, which play a critical role in detoxifying harmful substances within the body. In animal models, specific dosages of AES have demonstrated potent anticancer properties, suggesting its potential as a complementary agent in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of AES reveals that it is rapidly metabolized in vivo. Studies indicate that AES is primarily converted into various metabolites through processes such as oxidation and methylation. The half-life of these metabolites varies, with some exhibiting prolonged activity within biological systems .

Table 2: Metabolic Pathways of this compound

| Metabolite | Pathway | Half-Life (h) |

|---|---|---|

| Allyl methyl sulfoxide | Oxidation | 18.17 |

| Allyl methyl sulfone | Oxidation | 17.50 |

Cellular Effects

At the cellular level, AES influences several biochemical pathways. It has been shown to induce changes in gene expression related to detoxification processes and apoptosis. Additionally, AES enhances the production of hydrogen sulfide (H₂S), a signaling molecule involved in various physiological functions .

Case Studies

- Antimicrobial Activity : A study involving the application of AES against various bacterial strains demonstrated significant inhibition rates, highlighting its potential as a natural antimicrobial agent.

- Cancer Prevention : In a controlled experiment with laboratory rats, administration of AES resulted in a marked decrease in tumor incidence when combined with a carcinogenic agent, suggesting a protective effect against cancer development.

特性

IUPAC Name |

3-ethylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-3-5-6-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXPGXFDASWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201001 | |

| Record name | 1-Propene-1-one, 3-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5296-62-8 | |

| Record name | 1-Propene-1-one, 3-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene-1-one, 3-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl ethyl sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the dominant conformational preferences of Allyl Ethyl Sulfide and how do they compare to its oxygen analog, Allyl Ethyl Ether?

A1: Both this compound and Allyl Ethyl Ether exhibit distinct conformational preferences arising from the different electronic properties of the bridging chalcogen atom (sulfur vs. oxygen) []. In this compound, the two most stable conformers differ in the orientation of the ethyl group []. In contrast, the three lowest energy conformers of Allyl Ethyl Ether vary in the arrangement of the allyl side chain []. This difference is attributed to the reduced hybridization of the sulfur atom compared to the oxygen atom [].

Q2: Can this compound participate in insertion reactions with reactive intermediates?

A2: Yes, this compound has been shown to undergo insertion reactions with phenylphosphinidene (PhPl) generated from Pentaphenylcyclopentaphosphine []. Specifically, PhPl inserts into the carbon-sulfur bond of this compound. This insertion product can be further characterized by reacting it with sulfur to form Ethyl Allylphenyldithiophosphinate [].

Q3: What are the key applications of computational chemistry in understanding the chemistry of this compound?

A3: Computational chemistry techniques, such as Density Functional Theory (DFT), are instrumental in exploring the reactivity and conformational landscape of this compound [, ]. For example, DFT calculations have been employed to investigate the mechanism of this compound ozonolysis, revealing that both cyclization to a primary ozonide and direct reaction with the sulfur atom are energetically feasible pathways []. Additionally, natural bond orbital (NBO) and non-covalent interaction (NCI) analyses, derived from computational studies, provide valuable insights into the molecular-level interactions governing the conformational preferences of this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。